molecular formula C17H22FNO2 B5325560 1-(cyclopropylmethyl)-3-(4-fluorobenzyl)piperidine-3-carboxylic acid

1-(cyclopropylmethyl)-3-(4-fluorobenzyl)piperidine-3-carboxylic acid

Cat. No. B5325560
M. Wt: 291.36 g/mol
InChI Key: VYBOYJNCTHNLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropylmethyl)-3-(4-fluorobenzyl)piperidine-3-carboxylic acid, also known as CPP-115, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-115 is a potent inhibitor of an enzyme called gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the regulation of GABA neurotransmission in the brain.

Scientific Research Applications

1-(cyclopropylmethyl)-3-(4-fluorobenzyl)piperidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, this compound has shown promising results in reducing seizures and preventing relapse in drug addiction. Furthermore, this compound has been shown to enhance cognitive function and reduce anxiety-like behavior in animal models.

Mechanism of Action

1-(cyclopropylmethyl)-3-(4-fluorobenzyl)piperidine-3-carboxylic acid acts as a potent inhibitor of GABA aminotransferase, which is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This, in turn, results in a reduction in neuronal excitability and a decrease in the likelihood of seizures.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. These include increased levels of GABA in the brain, enhanced GABAergic neurotransmission, and a decrease in neuronal excitability. Furthermore, this compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

1-(cyclopropylmethyl)-3-(4-fluorobenzyl)piperidine-3-carboxylic acid has several advantages for lab experiments, including its high purity and potency, which make it suitable for use in a range of assays and animal models. However, this compound also has some limitations, including its high cost and limited availability, which may restrict its use in some research settings.

Future Directions

There are several future directions for research on 1-(cyclopropylmethyl)-3-(4-fluorobenzyl)piperidine-3-carboxylic acid. One area of interest is the potential therapeutic applications of this compound in neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Furthermore, there is a need for further research to understand the biochemical and physiological effects of this compound and its mechanism of action. Finally, there is a need for the development of new and improved synthetic methods for this compound to increase its availability and reduce its cost.

Synthesis Methods

1-(cyclopropylmethyl)-3-(4-fluorobenzyl)piperidine-3-carboxylic acid can be synthesized through a multi-step process that involves the reaction of cyclopropylmethylamine with 4-fluorobenzaldehyde to form the intermediate compound, which is then reacted with piperidine-3-carboxylic acid to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for scientific research.

properties

IUPAC Name

1-(cyclopropylmethyl)-3-[(4-fluorophenyl)methyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO2/c18-15-6-4-13(5-7-15)10-17(16(20)21)8-1-9-19(12-17)11-14-2-3-14/h4-7,14H,1-3,8-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBOYJNCTHNLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CC2)(CC3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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